molecular formula C6H4N4O3 B1201731 2,4,7-Trihydroxypteridine CAS No. 2577-38-0

2,4,7-Trihydroxypteridine

Cat. No. B1201731
CAS RN: 2577-38-0
M. Wt: 180.12 g/mol
InChI Key: BCVUYVOMXUKYFC-UHFFFAOYSA-N
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Description

2,4,7-Trihydroxypteridine is a member of the class of pteridines. It is a pteridine in which the hydrogens at positions 2, 4, and 7 have been replaced by hydroxy groups . It is also known as 7-Hydroxylumazine .


Synthesis Analysis

The synthesis of 2,4,7-Trihydroxypteridine involves a series of chemical reactions. One method involves the photolysis of d, d, 7-Trihydroxypteridine. The purified 2,4,7-trihydroxypteridine is irradiated in a quartz Erlenmeyer flask held about 1 inch above an ultraviolet source . Another method involves the hydrogenation of 6-amino-5-nitro-so-2,4(1H,3H)-pyrimidinedione in deaerated water containing sodium hydroxide over a Raney nickel catalyst .


Molecular Structure Analysis

The molecular structure of 2,4,7-Trihydroxypteridine is represented by the formula C6H4N4O3 . The InChI representation is InChI=1S/C6H4N4O3/c11-2-1-7-3-4 (8-2)9-6 (13)10-5 (3)12/h1H, (H3,8,9,10,11,12,13) .


Chemical Reactions Analysis

The chemical reactions involving 2,4,7-Trihydroxypteridine are complex. One reaction involves the photolysis of 2,4,7-Trihydroxypteridine, which can produce glyoxylic acid from carbon atoms 6 and 7 in pteridines .

Scientific Research Applications

  • Degradation and Photolysis Studies : 2,4,7-Trihydroxypteridine can be derived from folic acid and other naturally occurring pteridines. It is used in studies focusing on the chemical degradation and photolysis of pteridines, providing insights into the biosynthetic origins of carbon atoms in these compounds (Shaw, Baugh, & Krumdieck, 1966).

  • Metabolism in Mice : Research on the metabolism of hydroxy-, mercapto-, and amino-pteridines in mice revealed that certain pteridines are converted to 2,4,7-Trihydroxypteridine. This study contributes to understanding the metabolic pathways and potential toxicity of pteridines (Knipe & McCormack, 1977).

  • Enzymatic Oxidation Studies : Studies on the oxidation of pteridines by mammalian xanthine oxidase identified 2,4,7-Trihydroxypteridine as a common end-product. This research is significant for understanding the enzymatic processes involving pteridines (Bergmann & Kwietny, 1958).

  • Diuretic Studies : 2,4,7-Trihydroxypteridine is structurally related to triamterene, a diuretic drug. Research in this area focuses on the metabolism and pharmacological effects of triamterene and its metabolites, contributing to our understanding of diuretic action and kidney function (Ginsberg, Saad, & Gabuzda, 1964).

  • Tetrahydrobiopterin Studies : Tetrahydrobiopterin, a derivative of pteridine, plays a crucial role in various biological processes, including neurotransmitter formation and immune response. Understanding its biosynthesis and pharmacological effects is essential for addressing diseases like phenylketonuria and Parkinson's disease (Werner-Felmayer, Golderer, & Werner, 2002).

  • Antimalarial and Antitumor Agents : Research on new 6,7-disubstituted pteridines, including 2,4,7-Trihydroxypteridine derivatives, investigates their potential as antimalarial and antitumor agents. This research is significant for developing new therapeutic strategies (Rosowsky, Chaykovsky, Lin, & Modest, 1973).

  • Cancer Diagnostics : The detection of pteridines, including 2,4,7-Trihydroxypteridine, in urine has been explored as a potential method for noninvasive cancer diagnostics. This research holds promise for early cancer detection (Ma & Burton, 2013).

properties

IUPAC Name

1,8-dihydropteridine-2,4,7-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-2-1-7-3-4(8-2)9-6(13)10-5(3)12/h1H,(H3,8,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVUYVOMXUKYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NC1=O)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180440
Record name Violapterin
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URL https://comptox.epa.gov/dashboard/DTXSID30180440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,7-Trihydroxypteridine

CAS RN

2577-38-0
Record name Violapterin
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Record name Violapterin
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Record name Violapterin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXYLUMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H368N1B88
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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